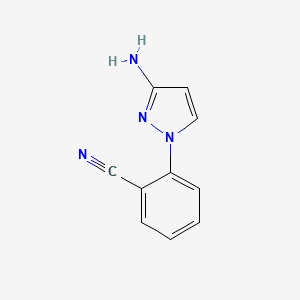

2-(3-amino-1H-pyrazol-1-yl)benzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound that features a pyrazole ring attached to a benzonitrile moiety. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of both an amino group and a nitrile group in its structure makes it a versatile intermediate for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile typically involves the formation of the pyrazole ring followed by its attachment to the benzonitrile moiety. One common method involves the cyclization of hydrazine derivatives with α,β-unsaturated nitriles under acidic or basic conditions . The reaction conditions often include the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as acetic acid or sodium acetate .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial for maximizing production efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Primary amines.

Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2-(3-amino-1H-pyrazol-1-yl)benzonitrile has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for targeting specific enzymes and receptors.

Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3-amino-1H-pyrazol-1-yl)benzonitrile involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

2-(3-amino-1H-pyrazol-1-yl)methylbenzonitrile: Similar structure but with a methyl group attached to the benzonitrile moiety.

3-(3-amino-1H-pyrazol-5-yl)benzonitrile: Similar structure but with the amino group at a different position on the pyrazole ring.

Uniqueness

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and biological activity

Biological Activity

2-(3-amino-1H-pyrazol-1-yl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular structure of this compound features a pyrazole ring linked to a benzonitrile moiety. The presence of the amino group on the pyrazole ring enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing pyrazole derivatives. For instance, aminopyrazole-based compounds have shown significant activity against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. In one study, compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against these pathogens .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | MRSA | 0.5 |

| Similar Compound A | E. coli | 1.0 |

| Similar Compound B | S. aureus | 0.125 |

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives have been documented in various studies. For example, compounds derived from the pyrazole scaffold demonstrated the ability to reduce inflammation in animal models through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α . This suggests that this compound may also possess similar anti-inflammatory properties.

Case Study: Anti-inflammatory Activity Assessment

In a controlled study, a derivative of this compound was tested for its ability to mitigate carrageenan-induced paw edema in rats. The compound significantly reduced swelling compared to the control group, indicating its potential as an anti-inflammatory agent .

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Pyrazole derivatives often act as inhibitors of key enzymes involved in inflammatory pathways or microbial metabolism.

- Receptor Modulation : The compound may interact with specific receptors, modulating signaling pathways that lead to therapeutic effects.

- Antioxidant Activity : Some studies suggest that pyrazole compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including condensation reactions involving appropriate precursors. The ability to modify its structure by introducing different substituents on the pyrazole or benzonitrile moieties can lead to derivatives with enhanced biological activities.

Table 2: Synthesis Methods for Pyrazole Derivatives

| Method | Description |

|---|---|

| Condensation | Reaction between hydrazine derivatives and aromatic aldehydes |

| Nucleophilic Substitution | Functionalization at the benzonitrile position for varied activity |

Properties

Molecular Formula |

C10H8N4 |

|---|---|

Molecular Weight |

184.20 g/mol |

IUPAC Name |

2-(3-aminopyrazol-1-yl)benzonitrile |

InChI |

InChI=1S/C10H8N4/c11-7-8-3-1-2-4-9(8)14-6-5-10(12)13-14/h1-6H,(H2,12,13) |

InChI Key |

PYKDIBUDLWQDKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C#N)N2C=CC(=N2)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.